Cas no 951884-18-7 (N-Benzyl 2-bromo-5-fluorobenzamide)
N-Benzyl 2-bromo-5-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-2-bromo-5-fluorobenzamide
- N-Benzyl 2-bromo-5-fluorobenzamide
- F94476
- AKOS000176672
- 951884-18-7
- Z99081504
- MFCD09800916
- BS-23710
- DTXSID60429339
- DB-371356
-
- MDL: MFCD09800916
- Inchi: 1S/C14H11BrFNO/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
- InChI Key: BLCODIJJLWFIOY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(NCC1C=CC=CC=1)=O)F
Computed Properties
- Exact Mass: 307.00100
- Monoisotopic Mass: 307.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 3.90910
N-Benzyl 2-bromo-5-fluorobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl 2-bromo-5-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140317-25g |
N-Benzyl-2-bromo-5-fluorobenzamide |
951884-18-7 | 95% | 25g |
$605.26 | 2023-08-31 | |
| TRC | B300033-100mg |
N-Benzyl 2-bromo-5-fluorobenzamide |
951884-18-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B300033-250mg |
N-Benzyl 2-bromo-5-fluorobenzamide |
951884-18-7 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B300033-500mg |
N-Benzyl 2-bromo-5-fluorobenzamide |
951884-18-7 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B300033-1g |
N-Benzyl 2-bromo-5-fluorobenzamide |
951884-18-7 | 1g |
$ 133.00 | 2023-04-18 | ||
| Fluorochem | 218646-1g |
N-Benzyl-2-bromo-5-fluorobenzamide |
951884-18-7 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 218646-5g |
N-Benzyl-2-bromo-5-fluorobenzamide |
951884-18-7 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Apollo Scientific | PC7977-1g |
N-Benzyl-2-bromo-5-fluorobenzamide |
951884-18-7 | 1g |
£120.00 | 2024-07-21 | ||
| abcr | AB232010-1 g |
N-Benzyl-2-bromo-5-fluorobenzamide |
951884-18-7 | 1g |
€144.00 | 2023-04-27 | ||
| abcr | AB232010-5 g |
N-Benzyl-2-bromo-5-fluorobenzamide |
951884-18-7 | 5g |
€348.00 | 2023-04-27 |
N-Benzyl 2-bromo-5-fluorobenzamide Suppliers
N-Benzyl 2-bromo-5-fluorobenzamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-Benzyl 2-bromo-5-fluorobenzamide
Research Brief on N-Benzyl 2-bromo-5-fluorobenzamide (CAS: 951884-18-7) in Chemical Biology and Pharmaceutical Applications
N-Benzyl 2-bromo-5-fluorobenzamide (CAS: 951884-18-7) is a halogenated benzamide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its utility in medicinal chemistry, focusing on its role as a building block for targeted drug design and its biochemical interactions with various biological targets.
One of the primary research directions involving N-Benzyl 2-bromo-5-fluorobenzamide is its application in the synthesis of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The bromo and fluoro substituents on the benzamide scaffold provide reactive sites for further functionalization, enabling the construction of diverse inhibitor libraries. Recent publications have highlighted its use in the development of selective inhibitors for tyrosine kinases, such as EGFR and VEGFR, which are critical targets in oncology.
In addition to its role in kinase inhibitor development, N-Benzyl 2-bromo-5-fluorobenzamide has been investigated for its potential as a proteolysis-targeting chimera (PROTAC) component. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, offering a novel therapeutic strategy. The bromo substituent in this compound allows for efficient conjugation to linker molecules, facilitating the design of PROTACs with enhanced specificity and potency. Recent preclinical studies have demonstrated promising results in degrading oncogenic proteins, underscoring its potential in targeted protein degradation therapies.
Another area of interest is the compound's utility in chemical biology probes. Researchers have employed N-Benzyl 2-bromo-5-fluorobenzamide to develop activity-based probes (ABPs) for studying enzyme mechanisms and profiling enzymatic activity in complex biological systems. The fluorobenzamide moiety serves as a recognition element for specific enzymes, while the bromo group enables covalent labeling, allowing for precise tracking and identification of enzyme targets. Such probes have been instrumental in elucidating the roles of enzymes in disease pathways and identifying new therapeutic targets.
Recent synthetic methodologies have also focused on optimizing the production of N-Benzyl 2-bromo-5-fluorobenzamide to improve yield and purity. Advances in catalytic halogenation and amide coupling reactions have streamlined its synthesis, making it more accessible for large-scale applications. These improvements are critical for supporting ongoing drug discovery efforts and ensuring the compound's availability for high-throughput screening campaigns.
In conclusion, N-Benzyl 2-bromo-5-fluorobenzamide (CAS: 951884-18-7) represents a valuable tool in modern chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to PROTAC design and chemical probe synthesis, highlighting its versatility and importance in drug discovery. Continued research into its reactivity and biological interactions is expected to yield further innovations, solidifying its role in the development of next-generation therapeutics.
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